2-(4-Methylcyclohexyl)ethanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

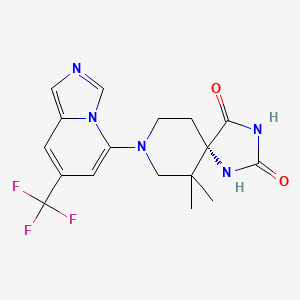

2-(4-Methylcyclohexyl)ethanol is a chemical compound with the CAS Number: 4916-87-4 . It has a molecular weight of 142.24 and is typically stored at room temperature . The compound is in liquid form .

Molecular Structure Analysis

The IUPAC name for this compound is this compound . The InChI code for this compound is 1S/C9H18O/c1-8-2-4-9(5-3-8)6-7-10/h8-10H,2-7H2,1H3 . Unfortunately, specific details about the molecular structure of this compound are not provided in the sources I found.Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the sources I found, alcohols in general can undergo dehydration reactions to generate alkenes . This process involves heating the alcohols in the presence of a strong acid .Physical And Chemical Properties Analysis

This compound is a liquid . It is stored at room temperature . More specific physical and chemical properties are not provided in the sources I found.Scientific Research Applications

Synthesis and Chemical Reactions

Synthesis of Spiro[cyclohexane-isoquinolines]

A study by Perevoshchikova et al. (2014) discusses the synthesis of 1′-substituted 4′,4′-dimethyl-6′-methoxy-4′H-spiro[cyclohexane-1,3′-isoquinolines] through the reaction of a related compound with nitriles, demonstrating a Wagner-Meerwein rearrangement and Ritter reaction process (Perevoshchikova et al., 2014).

Hydrogenation and Hydrogenolysis Studies

Research by Nishimura et al. (1971) examined the hydrogenation and hydrogenolysis of ethyl 4-methyl-1-cyclohexenyl ether, revealing insights into the hydrogenation process and the influence of different platinum metal catalysts (Nishimura et al., 1971).

Stereochemistry of Cycloheptanones

Marshall and Partridge (1968) explored the stereochemistry of 5-substituted 2-methylcycloheptanones, derived from similar compounds, to determine the stereochemistry of products from ring-expansion reactions (Marshall & Partridge, 1968).

Molecular Interactions and Properties

Molybdenum Atom Bonds Supported by Ligands

Chisholm et al. (1989) investigated compounds involving molybdenum atoms and ligands, including 4-methylcyclohexyl, revealing insights into the molecular structure and bonding characteristics (Chisholm et al., 1989).

Antibiotics Partition in Ethanol/2-Propanol Systems

Wang et al. (2010) studied the partition behavior of antibiotics in ethanol/2-propanol systems, showing the feasibility of using such systems for separating small molecular antibiotics (Wang et al., 2010).

Adsorption of Oxygenated Hydrocarbons on Activated Carbons

Ghimbeu et al. (2010) examined the adsorption of various oxygenated hydrocarbons, such as ethanol, on activated carbons, providing insights into the interactions between hydrocarbons and carbon surfaces (Ghimbeu et al., 2010).

Safety and Hazards

The safety information for 2-(4-Methylcyclohexyl)ethanol indicates that it has the GHS07 pictogram . The hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Future Directions

While specific future directions for 2-(4-Methylcyclohexyl)ethanol are not detailed in the sources I found, research into new catalysts for the synthesis of higher alcohols on a renewable basis via aldolic condensation has been gaining increasing attention . This could potentially impact the production methods for compounds like this compound in the future.

Mechanism of Action

Target of Action

It is structurally similar to ethanol, which is known to interact with several targets in the body, including alcohol dehydrogenase (adh) and the cytochrome p450 (cyp) 2e1 drug-metabolizing enzyme . These enzymes play a crucial role in the metabolism of ethanol and other xenobiotics .

Mode of Action

Ethanol alters the membranes of neurons, as well as their ion channels, enzymes, and receptors . It is also metabolized by the hepatic enzyme alcohol dehydrogenase .

Biochemical Pathways

Ethanol, a structurally similar compound, is known to be converted into acetyl-coa, a central precursor for myriad biochemicals, and atp, a key molecule important for powering biochemical pathways .

Pharmacokinetics

Both acute and chronic ethanol use can cause transient changes to many physiological responses in different organ systems .

Result of Action

Ethanol, a structurally similar compound, promotes ordered structure in protein molecules, leading to an increase of helix content and turns but also increased aggregation .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-(4-Methylcyclohexyl)ethanol. For instance, the hydrogenation of cyclohexyl acetate, derived from the esterification of acetic acid and cyclohexene, provides a novel route to yield cyclohexanol and ethanol . Additionally, the compound’s action can be influenced by factors such as temperature, pH, and the presence of other substances .

properties

IUPAC Name |

2-(4-methylcyclohexyl)ethanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18O/c1-8-2-4-9(5-3-8)6-7-10/h8-10H,2-7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIORXFCYDCJZPW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(CC1)CCO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(2-methoxyethyl)acetamide](/img/structure/B2832093.png)

![methyl 6-tert-butyl-2-[[2-(3-oxo-4H-1,4-benzothiazin-2-yl)acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2832100.png)

![3-(7-tert-butyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)-N-(4-fluorophenyl)propanamide](/img/structure/B2832106.png)

![methyl 5-(((4-oxo-3-(3-(trifluoromethyl)phenyl)-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)methyl)furan-2-carboxylate](/img/structure/B2832112.png)

![3-hexyl-1-methyl-7-phenyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2832113.png)

![Ethyl 2-methyl-5-(2-methyl-5-nitrophenylsulfonamido)naphtho[1,2-b]furan-3-carboxylate](/img/structure/B2832114.png)